Butanamide, N-(4-hydroxyphenyl)-3-oxo-
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Overview
Description
N-(4-Hydroxyphenyl)-3-oxobutanamide is an organic compound that features a hydroxyphenyl group attached to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxyphenyl)-3-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of ammonia or an amine to form the desired amide. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of N-(4-Hydroxyphenyl)-3-oxobutanamide often involves multi-step processes that ensure high yield and purity. One-pot synthesis methods using palladium-catalyzed reductive carbonylation of nitrobenzene have been explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-3-oxobutanamide involves its interaction with various molecular targets. For instance, it can inhibit the growth of cancer cells by inducing apoptosis through both retinoid-receptor-dependent and independent pathways . It also accumulates in fatty tissues, which may enhance its effectiveness against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)retinamide: Known for its anticancer properties.
3-((4-Hydroxyphenyl)amino)propanoic acid: Exhibits antioxidant and antimicrobial activities
Uniqueness
N-(4-Hydroxyphenyl)-3-oxobutanamide is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential applications in diverse fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for synthetic chemistry.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-10(14)11-8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAABKLXDAWWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172770 |
Source
|
Record name | Butanamide, N-(4-hydroxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-10-6 |
Source
|
Record name | Butanamide, N-(4-hydroxyphenyl)-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, N-(4-hydroxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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